molecular formula C11H9ClN2S B1295906 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine CAS No. 91063-60-4

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine

Cat. No. B1295906
CAS RN: 91063-60-4
M. Wt: 236.72 g/mol
InChI Key: ZEESGEQPRKDJCQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2S . It is also known by its CAS number 91063-60-4 .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” were not found, a related compound, “4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives,” was synthesized using fenclorim as a lead compound . The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 . The molecular weight of the compound is 236.72 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 236.72 g/mol . The compound has a topological polar surface area of 51.1 Ų and a complexity of 197 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine”, have been found to display a range of pharmacological effects including anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Synthesis of Pyrimidine Derivatives

  • Summary of Application : Pyrimidines, including “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine”, can be used in the synthesis of various pyrimidine derivatives .
  • Methods of Application : In one synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, the synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives was reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .

Safety And Hazards

The compound has hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEESGEQPRKDJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287168
Record name pyrimidine, 4-chloro-2-(methylthio)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine

CAS RN

91063-60-4
Record name NSC49449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyrimidine, 4-chloro-2-(methylthio)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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